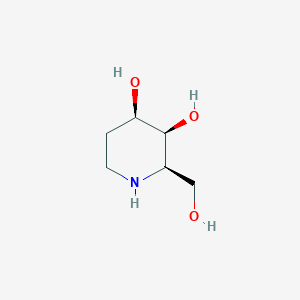
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-epi-Fagomine is a polyhydroxylated piperidine alkaloid, known for its potent glycosidase inhibitory properties. This compound is structurally related to other iminosugars and has been isolated from various natural sources, including the seeds of Japanese buckwheat (Fagopyrum esculentum) and the seeds of Castanospermum australe . Its unique structure and biological activity make it a compound of significant interest in medicinal chemistry and drug discovery.
准备方法
The synthesis of 4-epi-Fagomine involves several steps, starting from carbohydrate building blocks. One of the common synthetic routes includes the transformation of glucal and galactal into 2-deoxyglycolactams . These intermediates are then subjected to reduction and dehydration reactions to functionalize the C1–C2 bond in the iminosugar substrate . The reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) is a key step in this process . Industrial production methods may involve similar synthetic strategies, optimized for large-scale production.
化学反应分析
4-epi-Fagomine undergoes various chemical reactions, including:
Dehydration: Dehydration of the lactamol hydroxy group to functionalize the C1–C2 bond.
Substitution: The compound can also participate in substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include lithium triethylborohydride (Super-Hydride®) and other reducing agents . The major products formed from these reactions are various iminosugar derivatives, including 2-deoxynojirimycin and nojirimycin .
科学研究应用
The primary biological activity of (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and inhibiting these enzymes can have significant implications for carbohydrate metabolism. Research indicates that this compound may lower blood glucose levels and modulate bacterial adhesion, suggesting potential therapeutic applications in managing diabetes and other metabolic disorders.
Interactions with Biological Systems
Studies have shown that this compound interacts with various biological systems. Its ability to inhibit glycosidases suggests it could affect metabolic pathways involving carbohydrates. Additionally, its modulation of bacterial adhesion indicates potential interactions with microbial systems, which could be relevant in understanding infections or gut health.
Structural Comparisons
Several compounds share structural similarities with this compound. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fagomine | Polyhydroxylated piperidine | Known for glycosidase inhibition |
| 2-Deoxynojirimycin | Iminosugar structure | Effective against various glycosidases |
| Nojirimycin | Another iminosugar | Significant biological activity |
| (3R,4R,5R)-1-butyl-5-(hydroxymethyl)piperidine-3,4-diol | Longer alkyl chain | Different pharmacokinetic properties |
What sets this compound apart is its specific stereochemistry and the resulting potency as a glycosidase inhibitor, making it particularly valuable in therapeutic contexts.
作用机制
The mechanism of action of 4-epi-Fagomine involves its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . By binding to the active site of these enzymes, 4-epi-Fagomine prevents the hydrolysis of glycosidic bonds, thereby inhibiting the enzyme’s activity . This inhibition can affect various biological pathways, particularly those involved in carbohydrate metabolism .
相似化合物的比较
4-epi-Fagomine is similar to other iminosugars such as:
Fagomine: Another polyhydroxylated piperidine alkaloid with glycosidase inhibitory properties.
2-deoxynojirimycin: A well-known glycosidase inhibitor used in various therapeutic applications.
Nojirimycin: Another iminosugar with significant biological activity.
What sets 4-epi-Fagomine apart is its unique structural features and its potent glycosidase inhibitory activity . This makes it a valuable compound in drug discovery and medicinal chemistry .
生物活性
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol, also known as 4-epi-Fagomine, is a polyhydroxylated piperidine alkaloid with significant biological activity. This compound is derived from natural sources, primarily the seeds of Japanese buckwheat (Fagopyrum esculentum) and Castanospermum australe . Its unique stereochemistry contributes to its potent glycosidase inhibitory properties, which have implications for carbohydrate metabolism and potential therapeutic applications.
- Molecular Formula : C_7H_15NO_3
- Molecular Weight : 147.17 g/mol
- Structural Features :
- Polyhydroxylated piperidine structure.
- Specific stereochemistry: (2R,3S,4R).
The primary biological activity of this compound revolves around its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates; thus, inhibiting these enzymes can significantly affect carbohydrate metabolism. This compound has been shown to lower blood glucose levels and modulate bacterial adhesion, indicating its potential in managing diabetes and other metabolic disorders .
Glycosidase Inhibition
Research indicates that this compound effectively inhibits several glycosidases. This inhibition can lead to:
- Lowering Blood Glucose Levels : By inhibiting enzymes involved in carbohydrate breakdown, the compound may help regulate glucose levels in diabetic patients.
- Modulating Bacterial Adhesion : This activity suggests potential applications in preventing infections or managing gut health by influencing microbial interactions .
Case Studies
- Diabetes Management : In a study involving diabetic animal models, administration of this compound resulted in significant reductions in postprandial blood glucose levels compared to control groups. The mechanism was attributed to the compound's ability to inhibit α-glucosidase activity .
- Microbial Interaction : Another study demonstrated that this compound could reduce the adhesion of pathogenic bacteria to intestinal cells. This effect was particularly noted with Escherichia coli, suggesting a protective role against infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fagomine | Polyhydroxylated piperidine | Known for glycosidase inhibition |
| 2-Deoxynojirimycin | Iminosugar structure | Effective against various glycosidases |
| Nojirimycin | Another iminosugar | Significant biological activity |
| (3R,4R,5R)-1-butyl-5-(hydroxymethyl)piperidine-3,4-diol | Longer alkyl chain | Different pharmacokinetic properties |
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step processes starting from carbohydrate precursors. Various synthetic routes have been explored to enhance yield and purity while maintaining stereochemical integrity .
Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs. Findings suggest that modifications to the hydroxymethyl group and piperidine ring can significantly alter biological activity and potency against glycosidase enzymes .
属性
CAS 编号 |
158236-23-8 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI 键 |
YZNNBIPIQWYLDM-PBXRRBTRSA-N |
手性 SMILES |
C1CN[C@@H]([C@@H]([C@@H]1O)O)CO |
规范 SMILES |
C1CNC(C(C1O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















